Product packaging for (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol(Cat. No.:)

(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B13591539
M. Wt: 219.05 g/mol
InChI Key: QFVPIDFXSBXICP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol (CAS 2227662-39-5) is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research . This compound serves as a versatile enantiopure building block for the development of more complex molecules, particularly in the synthesis of potential therapeutic agents . The compound has a molecular formula of C 8 H 8 BrFO and a molecular weight of 219.05 g/mol . It is characterized by a single stereocenter in the (S) configuration and is typically supplied with a high purity of 98% . The bromo and fluoro substituents on the phenyl ring make it a valuable intermediate for further functionalization via cross-coupling reactions and other metal-catalyzed transformations. Handling and Safety: Researchers should note that this compound may cause skin and eye irritation and may be harmful if swallowed. It is recommended to wear appropriate personal protective equipment and handle it only in a well-ventilated area . Disclaimer: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFO B13591539 (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1S)-1-(3-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1

InChI Key

QFVPIDFXSBXICP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Br)F)O

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 3 Bromo 2 Fluorophenyl Ethan 1 Ol

Chemoenzymatic Approaches to Enantiopure (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. For the synthesis of this compound, biocatalytic reduction of the corresponding prochiral ketone is the most direct approach.

Bioreduction Strategies: Enzyme Screening and Optimization for Stereoselectivity

The asymmetric bioreduction of the precursor ketone, 3-Bromo-2-fluoroacetophenone, to the desired (S)-alcohol is a highly effective strategy. This transformation is typically accomplished using ketoreductases (KREDs) or whole-cell biocatalysts that express these enzymes. A variety of microorganisms, including yeasts from genera such as Candida, Pichia, and Saccharomyces, are known to reduce substituted acetophenones with high yield and excellent enantiomeric excess (ee). researchgate.net

The process begins with screening a library of microorganisms or isolated enzymes to identify a biocatalyst that exhibits both high activity and the desired (S)-selectivity for the specific substrate. researchgate.net Once a suitable enzyme is identified, optimization of reaction parameters is crucial for maximizing efficiency. Key parameters include pH, temperature, co-solvent addition (to improve substrate solubility), and the choice of a co-substrate for cofactor regeneration (e.g., glucose or isopropanol (B130326) for NAD(P)H). nih.gov For instance, whole-cell biocatalysis is often preferred as it circumvents the need for expensive cofactor addition by utilizing the cell's own metabolic machinery. nih.gov

Below is a representative table illustrating the outcomes of screening different whole-cell biocatalysts for the reduction of substituted acetophenones, a process analogous to what would be undertaken for 3-Bromo-2-fluoroacetophenone.

Table 1: Representative Results for Whole-Cell Bioreduction of Substituted Acetophenones

Entry Biocatalyst Substrate Product Configuration Conversion (%) Enantiomeric Excess (%)
1 Lactobacillus kefiri Acetophenone (B1666503) (S)-alcohol >99 >99
2 Pichia methanolica 2-bromo-4-fluoro acetophenone (S)-alcohol >90 >99
3 Candida species Methyl 4-(2'-acetyl-5'-fluorophenyl) butanoate (S)-hydroxy ester ~50 90-99

Asymmetric Biocatalytic Hydroxylation Pathways to Chiral Aryl Ethenols

An alternative biocatalytic route to chiral aryl ethanols involves the direct hydroxylation of an unactivated C-H bond. This transformation can be achieved using monooxygenase enzymes, particularly those from the cytochrome P450 family. nih.gov In this pathway, the substrate would be 1-(3-Bromo-2-fluorophenyl)ethane.

The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that can insert an oxygen atom into a C-H bond. nih.gov The enzyme's chiral active site directs the hydroxylation to a specific enantiotopic C-H bond, thereby establishing the stereocenter. While powerful, this method faces challenges such as the enzyme's stability, cofactor dependency, and often lower reaction rates compared to bioreductions. nih.govresearchgate.net Significant protein engineering is typically required to achieve high selectivity and activity for a non-natural substrate.

Substrate Scope and Enzyme Engineering for Enhanced Enantioselectivity

Wild-type enzymes often exhibit limited activity and selectivity towards non-natural substrates like 3-Bromo-2-fluoroacetophenone. To overcome this, enzyme engineering techniques such as directed evolution and site-directed mutagenesis are employed. nih.gov Directed evolution involves creating libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening them for improved properties. researchgate.net This process can significantly enhance an enzyme's enantioselectivity, activity, and stability under process conditions. researchgate.net

For example, a ketoreductase that initially shows low enantioselectivity for the target ketone can be evolved to produce the desired (S)-alcohol with over 99% ee. rsc.org Computational methods can also be used to model the enzyme's active site, allowing for rational design of mutations to improve substrate binding and favor the transition state leading to the desired enantiomer. researchgate.net These approaches expand the substrate scope of known enzymes, making biocatalysis a more versatile tool for synthesizing a wide array of chiral molecules. nih.gov

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis using chiral metal complexes or small organic molecules provides a powerful alternative to enzymatic methods. These reactions often feature high turnover numbers, broad substrate compatibility, and operational simplicity.

Chiral Metal-Catalyzed Asymmetric Reduction of 3-Bromo-2-fluoroacetophenone

The asymmetric reduction of prochiral ketones is a well-established transformation, with catalysts based on ruthenium (Ru) and rhodium (Rh) being particularly effective. researchgate.netmatthey.comnih.gov The most common methods are asymmetric hydrogenation (using H₂ gas) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid). semanticscholar.org

These catalyst systems typically consist of a metal center (e.g., Ru) coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN). semanticscholar.orgacs.org This combination creates a highly effective bifunctional catalyst where the metal hydride facilitates the reduction, and the ligand framework controls the stereochemical outcome. semanticscholar.org The selection of the ligands and reaction conditions is critical for achieving high enantioselectivity. researchgate.net For example, the chirality of the product can often be inverted by simply changing the chirality of the diamine ligand. researchgate.net

The table below summarizes typical catalyst systems used for the asymmetric reduction of aryl ketones, which are directly applicable to the synthesis of this compound.

Table 2: Chiral Metal Catalysts for Asymmetric Ketone Reduction

Entry Metal/Precursor Chiral Ligand(s) Reductant Typical Substrate Enantiomeric Excess (%)
1 Ru(II) (R)-BINAP / (R,R)-DPEN H₂ Aryl Ketones >99
2 Ru(II) (S,S)-TsDPEN / p-cymene HCOOH/NEt₃ Aryl Ketones up to 99
3 Rh(III) (S,S)-TsDPEN HCOOH/NEt₃ α-Substituted Acetophenones High

Organocatalytic Approaches to Enantioselective Reduction of Ketone Precursors

Organocatalysis offers a metal-free alternative for the enantioselective reduction of ketones. rsc.org One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane (B79455) reducing agent (e.g., BH₃·THF or catecholborane). alfa-chemistry.com

The mechanism involves the coordination of the ketone's oxygen atom to the Lewis acidic boron of the catalyst in a sterically controlled manner. nrochemistry.com The borane, activated by coordination to the catalyst's nitrogen atom, then delivers a hydride to the ketone's carbonyl carbon via a six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity. nrochemistry.commagritek.com The predictability and high enantioselectivity of the CBS reduction have made it a widely used tool in organic synthesis. wikipedia.org

Another class of organocatalysts for ketone reduction includes bifunctional thiourea-amine catalysts. nih.gov In this system, the thiourea (B124793) moiety activates the ketone by hydrogen bonding to the carbonyl oxygen, while the amine group binds and delivers the reducing agent, such as catecholborane. This dual activation within a chiral framework enables stereoselective hydride transfer. nih.gov

Table 3: Representative Organocatalytic Systems for Ketone Reduction

Entry Catalyst System Reductant Substrate Product Configuration Enantiomeric Excess (%)
1 (R)-CBS Catalyst BH₃·THF Acetophenone (R)-alcohol >95
2 (S)-CBS Catalyst Catecholborane Aryl Ketones (S)-alcohol High

Note: This table illustrates the general application and effectiveness of these organocatalytic methods. nrochemistry.comnih.gov

Ligand Design and Catalyst Performance in Stereoselective Reductions

The success of transition metal-catalyzed asymmetric reductions hinges on the design of the chiral ligand coordinated to the metal center. These ligands create a chiral environment that directs the approach of the reducing agent to one of the two enantiotopic faces of the ketone's carbonyl group. For the reduction of aryl ketones like 3-bromo-2-fluoroacetophenone, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are widely employed, particularly in asymmetric transfer hydrogenation (ATH) reactions. wikipedia.org

Noyori-type catalysts, which are ruthenium(II) complexes typically bearing a chiral diamine and a diphosphine ligand, are benchmarks in this field. semanticscholar.org The ligand framework, often featuring a C₂-symmetric backbone, is crucial for high catalyst performance. For instance, ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) combined with a ruthenium precursor such as [RuCl₂(p-cymene)]₂ have shown exceptional activity and enantioselectivity in the ATH of various acetophenone derivatives. rsc.org

The electronic and steric properties of the substrate significantly influence catalyst performance. The presence of both an ortho-fluoro and a meta-bromo substituent on the phenyl ring of the precursor ketone introduces specific challenges. The ortho-fluoro group can exert a strong electron-withdrawing effect and potential steric hindrance, while the meta-bromo group adds further electronic modification and bulk. Ligand design must account for these factors to ensure efficient binding and orientation of the substrate in the catalyst's chiral pocket.

While specific data for 3-bromo-2-fluoroacetophenone is not widely published, performance data from structurally related ketones provide valuable insights into catalyst selection. The table below summarizes the performance of various catalyst systems in the ATH of halo-substituted acetophenones, demonstrating the high enantiomeric excesses (ee) achievable.

SubstrateCatalyst/LigandHydride SourceConversion (%)ee (%)Configuration
p-Fluoroacetophenone[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃>9598(S)
p-Chloroacetophenone[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃>9597(S)
p-Bromoacetophenone[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃>9596(S)
o-Methoxyacetophenone[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃>9599(S)

This data is representative of Noyori-type catalysts' performance on similar substrates and serves as a benchmark for the expected outcome in the reduction of 3-bromo-2-fluoroacetophenone.

Mechanism-Based Catalyst Development for Enhanced Stereocontrol

The development of more effective catalysts is guided by a deep understanding of the reaction mechanism. For Noyori-type ATH catalysts, the mechanism involves a "metal-ligand bifunctional" concerted process. rsc.orgosti.gov The catalyst, upon activation, forms a metal-hydride species. The N-H group on the chiral diamine ligand acts as a proton donor, participating in a six-membered pericyclic transition state with the ketone substrate, the metal-hydride, and the N-H proton. osti.gov

This outer-sphere mechanism does not require direct coordination of the ketone's oxygen to the metal center. Instead, stereocontrol is achieved through hydrogen bonding and steric interactions within this highly organized transition state. The chirality of both the diamine and the diphosphine ligands dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon. semanticscholar.org

Mechanism-based development focuses on fine-tuning the electronic and steric properties of the ligand to stabilize the desired transition state and increase the energy barrier for the formation of the undesired enantiomer. For a substrate like 3-bromo-2-fluoroacetophenone, catalyst design might involve:

Modifying the arene ligand on the Ru center to alter the steric environment.

Adjusting the electronic properties of the sulfonyl group on the diamine ligand (e.g., replacing tosyl with nosyl or mesyl) to modulate the acidity of the N-H proton.

Introducing bulky groups on the phosphine (B1218219) ligands to enhance steric repulsion and improve facial discrimination.

By understanding these mechanistic details, catalysts can be rationally designed to overcome the specific challenges posed by the substrate's substitution pattern, leading to enhanced stereocontrol and higher enantioselectivity.

Chemoselective and Stereoselective Chemical Reductions

The synthesis of this compound requires a reduction method that is both chemoselective and stereoselective. Chemoselectivity is crucial as the reducing agent must selectively target the ketone's carbonyl group without affecting the aryl-bromide or aryl-fluoride bonds. Standard hydride reagents like sodium borohydride (B1222165) are chemoselective in this regard but are achiral and produce a racemic mixture of the alcohol. To achieve stereoselectivity, chiral reducing agents or catalytic systems are necessary.

Stoichiometric chiral reducing agents have been developed to provide enantiomerically enriched alcohols. These often involve modifying common achiral hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with chiral auxiliaries, such as amino alcohols or chiral diols. scispace.com For example, LiAlH₄ can be modified with a chiral ligand like (R)- or (S)-BINOL to create a chiral hydride reagent capable of enantioselective reductions. wikipedia.org

However, catalytic methods are generally preferred for their atom economy and efficiency. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.org This reaction employs a chiral oxazaborolidine as a catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂). nrochemistry.comtcichemicals.com

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone, positioning the carbonyl group for a highly face-selective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state. nrochemistry.com The steric environment created by the chiral scaffold of the oxazaborolidine dictates the stereochemical outcome. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used. The CBS reduction is known for its high enantioselectivity across a broad range of ketones and its predictability. wikipedia.org

SubstrateCatalyst (mol%)Reducing Agentee (%)Configuration
Acetophenone(R)-Me-CBS (10%)BH₃·SMe₂97(S)
3-Chloroacetophenone(R)-Me-CBS (10%)BH₃·SMe₂95(S)
4-Fluoroacetophenone(R)-Me-CBS (10%)BH₃·SMe₂96(S)
2-Bromoacetophenone(R)-Me-CBS (10%)BH₃·SMe₂94(S)

Representative enantioselectivities for the CBS reduction of related acetophenones, demonstrating the expected high performance for 3-bromo-2-fluoroacetophenone.

Diastereoselectivity arises in a reduction when there is at least one pre-existing stereocenter in the molecule, or when the interaction of a prochiral substrate with a chiral reagent creates a diastereomeric transition state. In the case of reducing the prochiral 3-bromo-2-fluoroacetophenone with a chiral catalyst, the latter scenario applies.

The enantioselectivity observed in reactions like the CBS reduction or Noyori ATH is, mechanistically, a form of diastereoselection. The catalyst and the substrate combine to form two possible diastereomeric transition states, one leading to the (S)-product and the other to the (R)-product. The chiral ligand ensures that these two transition states are different in energy. The lower energy transition state is favored, leading to the formation of one enantiomer in excess.

The degree of stereocontrol is determined by the energy difference (ΔΔG‡) between these two diastereomeric transition states. Effective catalyst design aims to maximize this energy difference by amplifying steric and electronic repulsions in the transition state leading to the undesired enantiomer. For example, in the CBS reduction, the bulky substituent on the ketone is oriented away from the steric bulk of the catalyst in the favored transition state, minimizing non-bonded interactions. nrochemistry.com Therefore, the principles that govern high enantioselectivity are fundamentally about maximizing the diastereoselectivity of the hydride transfer step.

Enantiopurity Enhancement and Chiral Resolution Techniques for this compound and its Precursors

Even highly enantioselective reactions can produce products with an enantiomeric excess below the stringent requirements for pharmaceutical applications (>99% ee). In such cases, or if a racemic synthesis is more economical, techniques for enantiopurity enhancement or chiral resolution are employed. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov

Common methods for resolving chiral alcohols include derivatization with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization or chromatography, followed by removal of the chiral auxiliary. Another powerful technique is enzymatic resolution.

Kinetic resolution is a widely used method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of a racemic mixture of (±)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol, an enzyme, often a lipase (B570770), can be used to selectively acylate one of the enantiomers.

For example, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective at catalyzing the transesterification of one enantiomer of a secondary alcohol with an acyl donor (e.g., vinyl acetate) at a much faster rate than the other. nih.govnih.gov If the lipase preferentially acylates the (R)-enantiomer, the reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted (S)-alcohol and the newly formed (R)-ester. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography. The (R)-ester can then be hydrolyzed to recover the (R)-alcohol if desired.

The efficiency of a kinetic resolution is described by the selectivity factor (E), which is the ratio of the reaction rates for the two enantiomers (E = k_fast / k_slow). An E value greater than 100 is generally considered excellent for preparative purposes, allowing for the isolation of both the unreacted substrate and the product in high enantiomeric excess.

SubstrateEnzymeAcyl DonorSolventee (Substrate)ee (Product)Conversion (%)
(±)-1-PhenylethanolNovozym 435 (CALB)Vinyl AcetateHexane (B92381)>99%>99%~50
(±)-1-(4-Chlorophenyl)ethanolLipase PS (Pseudomonas cepacia)Vinyl AcetateDiisopropyl ether99%98%~50
(±)-1-(4-Bromophenyl)ethanolLipase from Candida rugosaVinyl AcetateToluene>98%>98%~50

This table shows typical results for the kinetic resolution of related racemic secondary alcohols, indicating the high potential of this method for resolving (±)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol.

Crystallization-Based Resolution Techniques for Chiral Alcohols

The isolation of a single enantiomer from a racemic mixture is a critical step in the synthesis of many active pharmaceutical ingredients. For chiral secondary alcohols such as this compound, crystallization-based resolution is a robust and industrially scalable method. This approach leverages the formation of diastereomers with distinct physical properties, allowing for their separation. The most prevalent of these techniques is diastereomeric salt crystallization, although other methods like preferential crystallization can also be employed.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is the most common method for the resolution of chiral alcohols. wikipedia.orglibretexts.orgwikipedia.org Since enantiomers possess identical physical properties, direct separation by crystallization is generally not feasible. libretexts.org However, by reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. researchgate.netwhiterose.ac.uk

For alcohols, which lack an acidic or basic functional group required for direct salt formation, a preliminary derivatization step is necessary. A common strategy involves converting the racemic alcohol into a diastereomeric mixture of esters or, more frequently, into an acidic derivative that can then form salts with a chiral base. libretexts.orglibretexts.orglibretexts.org

Derivatization Step: The racemic alcohol is often reacted with a dicarboxylic anhydride (B1165640), such as phthalic anhydride or succinic anhydride. This reaction converts the alcohol into a half-ester, introducing a free carboxylic acid group. libretexts.orglibretexts.org For the racemic 1-(3-bromo-2-fluorophenyl)ethan-1-ol, this would result in a racemic mixture of the corresponding phthalate (B1215562) half-ester.

Salt Formation and Crystallization: The resulting racemic carboxylic acid derivative is then treated with an enantiomerically pure chiral base. The choice of the resolving agent and the solvent system is critical and often requires empirical screening to find conditions that yield well-formed crystals of one diastereomer while the other remains in the mother liquor. wikipedia.orgacs.org

Selection of Chiral Resolving Agents: A variety of chiral bases are commercially available and have been successfully used for the resolution of acidic compounds. The selection depends on factors like the ease of diastereomeric salt formation and the difference in solubility of the resulting salts. libretexts.org

Table 1: Common Chiral Bases for Resolution of Acidic Derivatives of Alcohols

Resolving Agent Class Typical Application
(+)- or (-)-1-Phenylethylamine Synthetic Amine Widely used for a variety of acidic compounds. wikipedia.org
(+)- or (-)-Brucine Alkaloid Effective but toxic; used for resolving various acids. libretexts.org
(+)- or (-)-Quinine Alkaloid Natural product used in numerous resolutions. libretexts.org
(+)- or (-)-Cinchonidine Alkaloid Diastereomer of cinchonine, offers different selectivity. acs.org

Solvent Selection and Process: The choice of solvent is crucial as it directly impacts the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. acs.org Solvents are selected to maximize the solubility difference between the two diastereomers. One diastereomer should be sparingly soluble and crystallize out, while the other remains dissolved.

Table 2: Illustrative Solvent Systems for Diastereomeric Crystallization

Solvent(s) Polarity Comments
Ethanol Polar Protic Commonly used, good balance of solubility for many organic salts.
Methanol Polar Protic Higher polarity than ethanol; may increase solubility.
Isopropanol (2-PrOH) Polar Protic Often provides good selectivity for crystallization. acs.org
Acetonitrile (MeCN) Polar Aprotic Can offer different solubility profiles compared to alcohols. acs.org
Ethyl Acetate Medium Polarity Frequently used, good for compounds of intermediate polarity.

After crystallization, the less soluble diastereomeric salt is isolated by filtration. The desired enantiomer of the alcohol is then recovered by hydrolyzing the ester linkage, typically under basic conditions, which also removes the chiral resolving agent. libretexts.orglibretexts.org The resolving agent can often be recovered and recycled.

Other Crystallization-Based Techniques

While diastereomeric salt formation is the most established method, other techniques exist, although they are less commonly applied to secondary alcohols unless specific structural features are present.

Preferential Crystallization (Resolution by Entrainment): This method is applicable to racemic compounds that crystallize as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers. wikipedia.org The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out selectively. nih.gov This technique avoids the need for a resolving agent but is only applicable to the small fraction of racemates that form conglomerates.

Host-Guest Complexation: Chiral host molecules can form inclusion complexes with guest molecules. If the host is enantiomerically pure, it may selectively form a crystalline complex with one enantiomer of a racemic guest. For example, the resolution of racemic 1-(p-bromophenyl)ethanol has been achieved through the formation of host-guest complexes with permethylated β-cyclodextrin, where the diastereomeric complexes are separated by crystallization. researchgate.net

For a compound like this compound, the diastereomeric salt crystallization of a suitable derivative remains the most predictable and widely applicable method for achieving high enantiomeric purity on a preparative scale.

Stereochemical Analysis and Chirality Control in the Context of S 1 3 Bromo 2 Fluorophenyl Ethan 1 Ol

Advanced Methods for Enantiomeric Excess Determination

The enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. For (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol, several advanced analytical methods can be employed for its determination.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a compound like 1-(3-Bromo-2-fluorophenyl)ethan-1-ol, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a common choice. The separation would be optimized by varying the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). The ratio of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a versatile approach for determining enantiomeric excess. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents: The alcohol functional group in this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomeric esters. These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration of these signals allows for the quantification of the enantiomeric excess.

Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample of the chiral alcohol. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the splitting of signals in the NMR spectrum. The relative intensities of the separated signals correspond to the enantiomeric ratio.

The following table illustrates the principles of these methods for the determination of enantiomeric excess.

MethodPrincipleTypical Data OutputAdvantages
Chiral HPLC Differential interaction with a chiral stationary phase leads to separation of enantiomers.Chromatogram with two baseline-separated peaks, each corresponding to an enantiomer.High accuracy and precision; applicable to a wide range of compounds.
NMR with CDA Covalent reaction with a chiral agent to form diastereomers with distinct NMR signals.NMR spectrum showing separate signals for the diastereomers.Provides structural information in addition to enantiomeric excess.
NMR with CSA Formation of transient diastereomeric complexes with a chiral agent, causing signal splitting in the NMR spectrum.NMR spectrum with resolved signals for the enantiomers.Non-destructive method as no covalent modification is required.

Absolute Configuration Assignment Strategies: Chiroptical and Diffraction Methods

Determining the absolute configuration of a chiral center is essential for understanding its biological activity and for ensuring the synthesis of the correct stereoisomer. For this compound, both chiroptical and diffraction methods can be employed.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice. By employing anomalous dispersion, the absolute stereochemistry can be unambiguously assigned. This would require obtaining a suitable single crystal of an enantiomerically pure sample of 1-(3-Bromo-2-fluorophenyl)ethan-1-ol or a derivative.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light. Similar to CD, the experimental VCD spectrum can be compared with theoretical predictions to assign the absolute configuration. VCD can be particularly useful for molecules that lack a strong UV-Vis chromophore necessary for CD spectroscopy.

NMR-Based Methods (Mosher's Method): As mentioned for ee determination, the formation of diastereomeric Mosher's esters can also be used to deduce the absolute configuration. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the ¹H NMR spectra of the (S)- and (R)-Mosher's esters, the spatial arrangement of the substituents around the chiral carbon can be determined.

The following table summarizes these strategies for absolute configuration assignment.

MethodPrincipleSample RequirementOutcome
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.High-quality single crystal.Unambiguous assignment of absolute configuration.
Circular Dichroism (CD) Differential absorption of circularly polarized light by a chiral molecule.Enantiomerically pure sample in solution.Assignment of absolute configuration by comparison with known standards or theoretical calculations.
Mosher's Method (NMR) Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.Enantiomerically enriched sample.Deduction of absolute configuration based on empirical models.

Factors Influencing Stereoselectivity in the Synthesis of this compound

Chiral Catalyst or Reagent: The choice of the chiral catalyst or reducing agent is the most crucial factor. Common methods for the asymmetric reduction of ketones include catalytic hydrogenation using chiral phosphine-metal complexes (e.g., Ru-BINAP) or transfer hydrogenation with chiral catalysts. Alternatively, stoichiometric chiral reducing agents like those derived from chiral auxiliaries or enzymatic reductions could be employed. The structure of the catalyst's chiral ligand and its interaction with the substrate's ketone group would dictate the facial selectivity of the hydride attack.

Reaction Temperature: Temperature can have a significant impact on the enantioselectivity of a reaction. Lower temperatures generally lead to higher enantiomeric excess as it enhances the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other.

Solvent: The solvent can influence the conformation of both the substrate and the catalyst, thereby affecting the stereochemical outcome. The polarity and coordinating ability of the solvent can play a role in the stability of the transition states.

Substrate Structure: The electronic and steric properties of the substituents on the acetophenone (B1666503) ring (in this case, the bromo and fluoro groups) can influence the approach of the reducing agent and thus the stereoselectivity of the reaction.

A systematic optimization of these parameters would be necessary to achieve high yields and enantioselectivity for the synthesis of this compound.

Stereochemical Stability and Racemization Pathways of Chiral this compound

The stereochemical stability of a chiral compound is its ability to resist racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture. For a benzylic alcohol like this compound, the primary pathway for racemization would involve the formation of a planar, achiral carbocation intermediate at the benzylic position.

Acid-Catalyzed Racemization: In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water would generate a benzylic carbocation. This carbocation is planar and can be attacked by a nucleophile (e.g., water) from either face with equal probability, leading to a racemic mixture of the alcohol. The presence of the electron-withdrawing fluoro and bromo substituents on the aromatic ring would likely destabilize the carbocation, potentially making this compound more resistant to acid-catalyzed racemization compared to unsubstituted benzylic alcohols.

Base-Catalyzed Racemization: Racemization under basic conditions is generally less likely for alcohols unless there is an adjacent stereocenter with an acidic proton that can be removed to form a resonance-stabilized carbanion. For this compound, this is not a likely pathway.

The stereochemical stability of this compound would need to be experimentally evaluated under various conditions (e.g., different pH values, temperatures, and solvents) to determine its suitability for applications where maintaining enantiomeric purity is critical.

Chemical Reactivity and Transformations Involving S 1 3 Bromo 2 Fluorophenyl Ethan 1 Ol

Regioselective Functional Group Transformations at the Alcohol Moiety

The secondary alcohol group is a primary site for various chemical modifications, including derivatization, oxidation, and substitution reactions.

The hydroxyl group of (S)-1-(3-bromo-2-fluorophenyl)ethan-1-ol can readily undergo esterification and etherification. These reactions are fundamental for protecting the alcohol functionality during subsequent transformations on the aromatic ring or for synthesizing derivatives with specific properties.

Esterification: The conversion of the alcohol to an ester is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or triethylamine. Alternatively, carboxylic acids can be used directly with a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP). These reactions are generally high-yielding and proceed under mild conditions.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. Common alkylating agents include methyl iodide, benzyl (B1604629) bromide, and others.

Reaction TypeReagentsProduct Type
EsterificationAcyl Chloride, PyridineEster
EsterificationCarboxylic Anhydride, DMAPEster
EtherificationNaH, Alkyl HalideEther

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. Mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) are effective for this conversion, minimizing side reactions. Harsher oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can also be used but may require more careful control of reaction conditions to avoid over-oxidation or degradation of the aromatic ring. The synthesis of the related compound 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) has been reported using Oxone and ammonium (B1175870) bromide, demonstrating the feasibility of transformations at the benzylic position. rsc.orgchemicalbook.com

Halogenation: The hydroxyl group can be substituted with a halogen atom through various established methods. Reaction with thionyl chloride (SOCl₂) is a common method for converting the alcohol to the corresponding chloride. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide analog. These reactions typically proceed via an Sₙ2-type mechanism, which would result in an inversion of stereochemistry at the carbinol center.

TransformationReagent(s)Product
OxidationPCC or DMP1-(3-Bromo-2-fluorophenyl)ethan-1-one
ChlorinationSOCl₂1-(3-Bromo-2-fluorophenyl)ethyl chloride
BrominationPBr₃1-Bromo-1-(3-bromo-2-fluorophenyl)ethane

Transformations Involving the Bromo- and Fluoro- Substituents on the Aryl Ring

The halogen substituents on the aromatic ring provide key handles for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic potential of this molecule.

The bromine atom at the C3 position of the phenyl ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromo-substituent an excellent substrate for these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form biaryl structures. The reaction conditions can be tuned by the choice of catalyst, ligand, base, and solvent to achieve high yields. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes.

The table below presents representative conditions for these coupling reactions, based on similar aryl bromide substrates found in the literature.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OBiaryl
Suzuki-MiyauraPhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂ODMFBiaryl researchgate.net
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFArylalkyne
SonogashiraTrimethylsilylacetylenePd₂(dba)₃N/ADMSOArylalkyne scielo.org.mx

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SₙAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org The leaving group ability in SₙAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. youtube.com

In the case of this compound, the fluorine atom is a potential leaving group for an SₙAr reaction. However, the phenyl ring lacks strong electron-withdrawing groups to sufficiently activate the ring for nucleophilic attack. The bromo and the 1-hydroxyethyl substituents are not strongly electron-withdrawing. Therefore, nucleophilic aromatic substitution at the fluoro-position would likely require harsh reaction conditions and may not be a synthetically viable transformation for this specific compound under standard SₙAr protocols.

Directed ortho-Metalation (DoM): DoM is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then be quenched with a variety of electrophiles. uwindsor.ca For this compound, both the hydroxyl group (or a protected form like an ether or carbamate) and the fluorine atom can potentially act as DMGs. Metalation would be expected to occur at the position ortho to the directing group. Given the substitution pattern, a protected hydroxyl group would likely direct metalation to the C6 position. The fluorine atom is a weaker DMG but could also influence the regioselectivity. organic-chemistry.orgharvard.edu

Grignard Reactions: The bromo-substituent can be converted into a Grignard reagent by reacting the molecule with magnesium metal. This transformation converts the electrophilic aryl bromide into a nucleophilic organometallic species. The resulting Grignard reagent, (S)-1-(3-(magnesiobromo)-2-fluorophenyl)ethan-1-ol (after protection of the acidic alcohol proton), can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. Care must be taken to first protect the hydroxyl group, as its acidic proton would quench the Grignard reagent.

Mechanistic Investigations of Key Reactions of this compound

The presence of a stereogenic center, an ortho-fluorine, and a meta-bromo substituent on the phenyl ring of this compound introduces a complex interplay of steric and electronic effects that govern its reactivity. Mechanistic studies, therefore, are essential to unravel these intricate details.

Reaction Pathway Elucidation using Kinetic and Spectroscopic Probes

The elucidation of reaction pathways for transformations involving this compound often employs a combination of kinetic studies and in-situ spectroscopic monitoring. These techniques provide invaluable insights into the sequence of elementary steps, the nature of intermediates, and the factors influencing the reaction rate.

Kinetic Studies:

Kinetic analysis is a cornerstone in the investigation of reaction mechanisms. For a typical reaction of this compound, such as a nucleophilic substitution or an oxidation, the rate law is determined by systematically varying the concentrations of the reactants and catalysts and observing the effect on the initial reaction rate.

For instance, in a hypothetical nucleophilic substitution reaction where the hydroxyl group is replaced by a nucleophile (Nu⁻), the reaction progress can be monitored over time. The rate of such reactions can be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

A Hammett plot analysis can be particularly informative. By studying the reaction rates of a series of para-substituted 1-phenylethanol (B42297) derivatives and plotting the logarithm of the relative rate constants against the Hammett substituent constants (σ), the electronic demand of the transition state can be assessed. For reactions proceeding through a carbocationic intermediate, a large negative ρ value is expected, indicating that electron-donating groups stabilize the positive charge in the transition state and accelerate the reaction. Conversely, a positive ρ value would suggest the buildup of negative charge in the transition state. In the case of this compound, the electron-withdrawing nature of both the fluorine and bromine atoms would be expected to influence the reaction rate compared to unsubstituted 1-phenylethanol.

Spectroscopic Probes:

Real-time monitoring of reactions using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allows for the direct observation of reactants, intermediates, and products as the reaction progresses.

¹H and ¹⁹F NMR Spectroscopy: NMR spectroscopy is a powerful tool for monitoring the conversion of this compound. The disappearance of the proton signal corresponding to the carbinol proton (CH-OH) and the appearance of new signals corresponding to the product can be quantified over time to determine reaction kinetics. Furthermore, ¹⁹F NMR can be utilized to monitor changes in the chemical environment of the fluorine atom, providing additional mechanistic information. acs.org The use of chiral NMR solvating agents can also help in monitoring the stereochemical integrity of the reaction. frontiersin.org

In-situ FTIR Spectroscopy: This technique can be employed to follow the disappearance of the O-H stretching band of the alcohol and the appearance of characteristic bands of the product, for example, the C=O stretching band in an oxidation reaction.

The data gathered from these kinetic and spectroscopic studies can be used to construct a detailed reaction profile, identifying the rate-determining step and any transient intermediates.

Time (min)Concentration of this compound (M)Concentration of Product (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
1200.0140.086

Table 1. Hypothetical kinetic data for a reaction of this compound monitored by ¹H NMR spectroscopy. This data can be used to determine the order of the reaction with respect to the starting material and to calculate the rate constant.

Transition State Analysis and Reaction Rate Determinations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the transition states of chemical reactions. These theoretical calculations provide detailed information about the geometry, energy, and electronic structure of transition states, which are fleeting and cannot be directly observed experimentally.

Transition State Geometry and Energetics:

For a given reaction of this compound, computational methods can be used to locate the transition state structure connecting the reactants and products on the potential energy surface. The geometry of the transition state reveals the arrangement of atoms at the point of highest energy along the reaction coordinate. For example, in an Sₙ2-type substitution, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving group partially bonded. In contrast, an Sₙ1-type reaction would proceed through a carbocation intermediate, and the transition state would resemble this high-energy species.

The calculated energy of the transition state relative to the reactants provides the activation energy (ΔG‡), a critical parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies can also help to compare the feasibility of different possible reaction pathways by calculating the activation energies for each.

The electronic effects of the ortho-fluoro and meta-bromo substituents play a crucial role in stabilizing or destabilizing the transition state. The electron-withdrawing inductive effect of the fluorine atom can influence the charge distribution in the transition state, while the bromo substituent, also electron-withdrawing, can have a similar impact. Steric hindrance from the ortho-fluoro group can also affect the approach of reactants and thus the geometry and energy of the transition state.

Reaction Rate Determinations:

The rate constant (k) of a reaction can be calculated using the activation energy obtained from transition state theory, as described by the Eyring equation. This allows for a theoretical prediction of the reaction rate, which can then be compared with experimental kinetic data to validate the proposed mechanism.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, can provide further evidence for the nature of the transition state. For instance, in an oxidation reaction where the C-H bond at the carbinol center is broken in the rate-determining step, replacing the hydrogen with deuterium (B1214612) would lead to a significant primary kinetic isotope effect (kH/kD > 1). acs.org

Reaction PathwayCalculated ΔG‡ (kcal/mol)Predicted Rate Constant (s⁻¹) at 298 KKey Geometric Feature of Transition State
Sₙ1-like22.51.2 x 10⁻⁴Elongated C-O bond, planarization at the benzylic carbon
Sₙ2-like28.03.5 x 10⁻⁸Pentacoordinate carbon with partial bonds to nucleophile and leaving group

Table 2. Hypothetical computational data for two possible nucleophilic substitution pathways of this compound. The lower activation energy for the Sₙ1-like pathway suggests it would be the more favorable mechanism under conditions that favor carbocation formation.

Role of S 1 3 Bromo 2 Fluorophenyl Ethan 1 Ol As a Chiral Synthon in Complex Molecule Synthesis

Utilization in Stereoselective Construction of Chiral Carbinols and Related Structures

The chiral hydroxyl group of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol is a key feature that directs the stereoselective formation of new chiral centers. This chiral alcohol can be employed as a starting material to generate more complex chiral carbinols and related structures through various synthetic transformations. For instance, the hydroxyl group can be used to direct stereoselective additions to adjacent prochiral centers or can be itself transformed into other functional groups while retaining the original stereochemistry.

One common strategy involves the oxidation of the alcohol to the corresponding ketone, followed by the diastereoselective addition of a nucleophile. The steric and electronic nature of the substituted phenyl ring can influence the facial selectivity of the nucleophilic attack, leading to the formation of a new stereocenter with a predictable configuration relative to the original one.

Starting MaterialReagentProductDiastereomeric Ratio (d.r.)
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-oneL-Selectride®(1S,2S)-1-(3-Bromo-2-fluorophenyl)propane-1,2-diol>95:5
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-oneMethylmagnesium bromide(1S)-1-(3-Bromo-2-fluorophenyl)-1-methoxyethane90:10

Note: The data in this table is illustrative and based on general principles of stereoselective synthesis, as specific research data for this exact compound is limited in publicly available literature.

Precursor Synthesis to Chiral Ligands and Catalysts for Asymmetric Reactions

The structural framework of this compound is well-suited for its conversion into chiral ligands, which are crucial for the development of catalysts used in asymmetric reactions. The hydroxyl group can be replaced with a phosphine (B1218219) group, a common coordinating atom in metal-based catalysts, through a stereospecific reaction. The resulting chiral phosphine ligand can then be complexed with a transition metal, such as rhodium, iridium, or palladium, to create a catalyst capable of inducing high levels of enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and hydroformylations.

The bromo and fluoro substituents on the aromatic ring can also play a role in modulating the electronic properties of the resulting ligand and catalyst, thereby fine-tuning their reactivity and selectivity.

Ligand PrecursorMetalCatalystApplicationEnantiomeric Excess (ee)
(S)-1-(3-Bromo-2-fluorophenyl)ethyl-diphenylphosphine[Rh(COD)₂]BF₄Rhodium-phosphine complexAsymmetric hydrogenation of methyl acetamidoacrylate>98%
(S)-1-(3-Bromo-2-fluorophenyl)ethyl-dicyclohexylphosphinePd₂(dba)₃Palladium-phosphine complexSuzuki-Miyaura cross-coupling95%

Note: The data in this table is illustrative and based on the known applications of similar chiral phosphine ligands, as specific research data for ligands derived from this exact compound is limited.

Application in Asymmetric Synthesis of Advanced Organic Intermediates

As a chiral building block, this compound can be incorporated into the synthesis of advanced organic intermediates that are precursors to complex target molecules, including active pharmaceutical ingredients (APIs). The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.

These transformations, performed on the chiral scaffold, enable the construction of more elaborate molecules while preserving the stereochemical integrity of the original chiral center. The fluorine atom can also influence the molecule's properties, such as metabolic stability and binding affinity, which is often desirable in medicinal chemistry.

IntermediateCoupling PartnerReaction TypeProduct
This compoundPhenylboronic acidSuzuki Coupling(S)-1-(2-Fluoro-[1,1'-biphenyl]-3-yl)ethan-1-ol
This compoundAnilineBuchwald-Hartwig Amination(S)-1-(2-Fluoro-3-(phenylamino)phenyl)ethan-1-ol

Note: The data in this table is illustrative, demonstrating potential synthetic pathways based on the functional groups present in the molecule.

Strategic Integration of this compound into Multi-Step Synthetic Sequences

The true utility of a chiral synthon is realized in its seamless integration into multi-step synthetic sequences. The distinct reactivity of the hydroxyl, bromo, and fluoro groups on this compound allows for a planned and sequential manipulation of the molecule. For example, the hydroxyl group can be protected, followed by a cross-coupling reaction at the bromo position, and then deprotection and further transformation of the hydroxyl group.

This strategic approach enables the construction of complex molecules with multiple stereocenters and diverse functionalities. The fluorinated and brominated phenyl ring also serves as a versatile platform for further chemical modifications, expanding the range of accessible molecular architectures.

A hypothetical multi-step synthesis could involve:

Protection of the hydroxyl group of this compound.

Lithium-halogen exchange of the bromo group followed by reaction with an electrophile.

Deprotection of the hydroxyl group.

Oxidation of the alcohol to a ketone.

Diastereoselective addition of a nucleophile to the ketone.

This sequence would result in a highly functionalized, chiral molecule with multiple stereocenters, demonstrating the strategic value of the starting synthon.

Theoretical and Computational Chemistry Studies on S 1 3 Bromo 2 Fluorophenyl Ethan 1 Ol and Its Reactivity

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional structure and electronic properties of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol.

Molecular Conformation: The molecule's flexibility is primarily due to rotation around the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. Conformational analysis of the parent compound, 1-phenylethanol (B42297), has shown the existence of three primary low-energy conformers, distinguished by the dihedral angle of the C-C-C-O backbone. nih.govresearchgate.net For this compound, a similar conformational landscape is expected, although the energies will be influenced by steric and electronic interactions involving the bromo and fluoro substituents.

DFT calculations, for instance at the B3LYP/6-311G++(d,p) level of theory, can be used to locate these stable conformers and determine their relative energies. nih.gov The three likely staggered conformers would be analyzed to identify the global minimum energy structure. The relative stability of these conformers is governed by a balance of steric hindrance between the ethyl group and the ortho-fluorine substituent, and potential intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom.

Table 1: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical computational results for similar molecules.

ConformerDihedral Angle (F-C2-C1-O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
I ~60°0.0075.1
II ~180°0.8518.3
III ~-60°1.206.6

Electronic Structure: The presence of the highly electronegative fluorine and bromine atoms significantly modulates the electronic properties of the aromatic ring. researchgate.netnumberanalytics.com Fluorine, in particular, has a strong electron-withdrawing inductive effect, which can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO energy gap. numberanalytics.comnih.gov

Calculations can provide detailed information on electron distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals. The MEP map would highlight the electron-rich regions (around the oxygen, fluorine, and bromine atoms) and electron-deficient regions (the hydroxyl proton), indicating sites for potential intermolecular interactions. Analysis of the HOMO and LUMO would reveal the orbitals' distribution, which is crucial for understanding the molecule's reactivity in chemical reactions. For instance, the LUMO is likely centered on the aromatic ring, indicating its susceptibility to nucleophilic attack under certain conditions.

Computational Modeling of Reaction Mechanisms in this compound Synthesis and Transformations

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis and further transformations of the title compound.

Synthesis Mechanisms: The primary route to chiral secondary alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-2-fluoroacetophenone. wikipedia.org Computational chemistry can model this reaction by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, transition states, intermediates, and products.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. For a ketone reduction, this involves modeling the approach of a hydride donor (e.g., from a borane (B79455) complex) to the carbonyl carbon. researchgate.net

Analyzing the TS Geometry: The geometry of the transition state reveals the precise arrangement of atoms during the bond-forming event, providing insight into the factors controlling the reaction rate and selectivity.

Another synthetic route is the addition of a methyl Grignard reagent (CH₃MgBr) to 3-bromo-2-fluorobenzaldehyde. DFT calculations can be employed to study the complex mechanism of Grignard reactions, which can involve multiple organomagnesium species and competing nucleophilic addition and single-electron transfer (SET) pathways. nih.govresearchgate.net Computational models can help determine the most favorable pathway by comparing the activation energies of the different possible transition states. joaquinbarroso.com

Transformation Mechanisms: The reactivity of the alcohol can also be modeled. For example, the mechanism of an Sₙ1 or Sₙ2 substitution at the benzylic carbon can be computationally investigated. DFT calculations would be used to determine the stability of the benzylic carbocation intermediate (for an Sₙ1 pathway) or the activation energy of the concerted displacement (for an Sₙ2 pathway), helping to predict the most likely reaction mechanism under given conditions.

Prediction of Stereoselectivity Using Advanced Computational Methods

A critical application of computational chemistry for a chiral molecule is the prediction of stereoselectivity in its synthesis. For the asymmetric reduction of 3-bromo-2-fluoroacetophenone, the goal is to favor the formation of the (S)-enantiomer over the (R)-enantiomer.

Advanced computational methods can predict the enantiomeric excess (ee) by calculating the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) products. researchgate.net The reaction involves the attack of a hydride from a chiral catalyst complex (e.g., a CBS catalyst) on the re or si face of the prochiral ketone.

Modeling Diastereomeric Transition States: Two transition state structures are modeled: TS-S (leading to the S-product) and TS-R (leading to the R-product). These models include the substrate, the reducing agent, and the chiral catalyst.

Calculating Free Energies: High-level DFT calculations are performed to obtain the Gibbs free energies of activation (ΔG‡) for both pathways.

Predicting Enantiomeric Excess: The predicted ratio of products, and thus the enantiomeric excess, can be calculated from the difference in activation energies using the following relationship derived from transition state theory:

ΔΔG‡ = G‡(R) - G‡(S) = -RT ln(kR/kS)

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

A larger energy difference between the two transition states implies a higher degree of stereoselectivity. nih.gov These predictive models are powerful tools for catalyst design, allowing for the in silico screening of different catalyst structures to find the one that maximizes the desired stereochemical outcome. rsc.org

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational methods are widely used to predict various spectroscopic properties, which serve as a crucial link between theoretical models and experimental reality. These predictions are invaluable for structure verification, conformational analysis, and the assignment of absolute configuration.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. The typical methodology involves:

Geometry optimization of the low-energy conformers using DFT.

Calculation of the absolute magnetic shielding tensors for each atom using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu

Conversion of the calculated shielding constants (σ) to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), where δ = σ(ref) - σ(calc).

A Boltzmann-weighted average of the chemical shifts from all significant conformers is then calculated to provide a final predicted spectrum that can be compared directly with experimental data. github.io

For this compound, the prediction of ¹⁹F NMR shifts is also highly relevant and can be performed with good accuracy. nih.gov

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Protons Hypothetical data based on typical computational accuracy.

ProtonPredicted δ (ppm) (Boltzmann Averaged)Experimental δ (ppm)
CH-OH4.954.91
-OH2.152.10
CH₃1.481.45
Aromatic H7.10 - 7.557.08 - 7.52

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic positions. Comparing the computed vibrational spectrum of the lowest energy conformer with an experimental spectrum can confirm its structure. nih.gov

Furthermore, for chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy offers a powerful method for determining absolute configuration. By calculating the VCD spectrum for the (S)-enantiomer and comparing it to the experimental spectrum, an unambiguous assignment of the absolute stereochemistry can be made. The combination of experimental VCD and DFT calculations on the parent 1-phenylethanol has been successfully used to confirm its absolute configuration. nih.gov This same validated approach would be directly applicable to this compound.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of the electronic transitions. dntb.gov.uarsc.org This can help in understanding the electronic structure and identifying the nature of the transitions (e.g., π → π* transitions within the aromatic ring).

Current Challenges and Future Perspectives in the Research of S 1 3 Bromo 2 Fluorophenyl Ethan 1 Ol

Development of More Sustainable and Greener Synthetic Routes to Enantiopure (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol

The predominant method for synthesizing enantiopure this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-2-fluoroacetophenone. While effective, traditional methods often rely on stoichiometric amounts of chiral reducing agents or catalysts that are not environmentally benign. The development of greener and more sustainable synthetic routes is a key challenge.

Future research is increasingly focused on biocatalysis, which utilizes whole-cell systems or isolated enzymes to perform highly selective reductions under mild conditions. researchgate.netnih.gov The use of microorganisms such as Lactobacillus curvatus or yeasts like Saccharomyces cerevisiae has shown great promise in the asymmetric reduction of analogous acetophenones, often achieving high yields and excellent enantiomeric excess (>99% ee). researchgate.net These biocatalytic processes operate in aqueous media, reducing the need for hazardous organic solvents and offering a more sustainable alternative. tandfonline.com

Another promising avenue is the use of catalytic transfer hydrogenation, which employs a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. This method avoids the need for high-pressure hydrogen gas, simplifying the experimental setup. rsc.org The development of catalysts based on abundant and less toxic metals is a key area of future research to further enhance the green credentials of this approach.

Synthetic ApproachGreen Chemistry Principles AddressedPotential Advantages
Biocatalysis Use of renewable feedstocks, safer solvents (water), energy efficiency (mild conditions)High enantioselectivity, reduced waste, biodegradable catalysts
Asymmetric Transfer Hydrogenation Safer reaction conditions (no H₂ gas), atom economyOperational simplicity, potential for catalyst recycling

Exploration of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

Achieving high enantioselectivity in the synthesis of this compound is paramount. While existing catalytic systems are effective, the quest for novel catalysts with improved activity, selectivity, and broader substrate scope is ongoing. A significant challenge lies in designing ligands for transition metal catalysts that can effectively differentiate between the two enantiotopic faces of the prochiral ketone.

Recent advancements in ligand design have introduced modular and highly tunable structures. For instance, carbohydrate-based pseudo-dipeptide ligands for ruthenium-catalyzed transfer hydrogenation have demonstrated excellent yields and enantioselectivities for a range of aryl ketones. thieme-connect.com The modularity of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize the reduction of specific substrates like 3-bromo-2-fluoroacetophenone.

Furthermore, the development of water-soluble catalysts is a key area of exploration. rsc.org Water-soluble rhodium(III) complexes with chiral diamine ligands have shown high reactivity and excellent enantioselectivity in the asymmetric transfer hydrogenation of ketones in neat water, eliminating the need for organic solvents. researchgate.net Future work will likely focus on immobilizing these catalysts on solid supports to facilitate their recovery and reuse, further improving the sustainability of the process.

Catalyst TypeLigand ClassKey Features
Ruthenium(II)Carbohydrate-based pseudo-dipeptidesHigh modularity, derived from renewable resources
Rhodium(III)Water-soluble chiral diaminesHigh activity in aqueous media, environmentally friendly

Unveiling New Reactivity Patterns and Synthetic Applications of this compound

The synthetic utility of this compound is largely dependent on the reactivity of its functional groups. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents. However, the presence of the ortho-fluorine atom can influence the reactivity of the C-Br bond, presenting both challenges and opportunities.

A current challenge is to fully understand and exploit the electronic and steric effects of the ortho-fluorine on the efficiency and selectivity of these cross-coupling reactions. Future research will likely focus on developing tailored catalytic systems that are tolerant of the fluorine substituent and can achieve high yields in these transformations. nih.govnih.gov The hydroxyl group can also be used as a directing group in C-H activation reactions, enabling functionalization at other positions on the aromatic ring.

The development of novel synthetic applications for this chiral building block is a key future perspective. Its incorporation into pharmacologically active molecules and functional materials is an area of active investigation. The unique combination of chirality and halogenation can impart desirable properties to the target molecules, such as enhanced binding affinity to biological targets or modified electronic properties in materials. mdpi.comnih.gov

Functional GroupPotential ReactionsSynthetic Utility
Bromine AtomSuzuki, Sonogashira, Heck, Buchwald-HartwigIntroduction of aryl, alkynyl, vinyl, and amino groups
Fluorine AtomInfluences reactivity, potential for C-F activationFine-tuning of electronic properties
Hydroxyl GroupEsterification, etherification, directing groupProtection, derivatization, directed C-H functionalization

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The transition from laboratory-scale synthesis to industrial-scale production of enantiopure compounds like this compound presents significant challenges in terms of process control, safety, and scalability. Flow chemistry and automated synthesis platforms offer promising solutions to these challenges. nih.govacs.org

Integrating the synthesis of this compound into a continuous flow process can offer numerous advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. nih.govatomfair.com Future research will focus on developing robust and efficient flow protocols, including the use of packed-bed reactors with immobilized catalysts for simplified purification and catalyst recycling. researchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes by enabling high-throughput screening of reaction conditions, catalysts, and solvents. innovationnewsnetwork.comcognit.cafu-berlin.de These platforms can be programmed to perform multi-step syntheses, including the synthesis of derivatives of this compound, with minimal manual intervention. nus.edu.sg The integration of artificial intelligence and machine learning algorithms with these platforms could enable predictive optimization of reaction conditions, leading to more efficient and sustainable production processes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol with high enantiomeric purity?

  • Methodological Answer: Synthesis of this chiral compound requires precise control of stereochemistry. A common approach involves asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent) or enzymatic methods. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. For example, highlights similar fluorophenyl ethanol derivatives synthesized with >85% enantiomeric purity using chiral HPLC for resolution . Post-synthesis, techniques like polarimetry and chiral chromatography are critical for verifying enantiopurity.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer: Multimodal characterization is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the presence of the bromine-fluorine-substituted phenyl ring and the alcohol group (e.g., δ ~4.8 ppm for the methine proton adjacent to -OH) .
  • X-ray Crystallography: Programs like SHELXL ( ) enable precise determination of absolute configuration and bond angles, critical for resolving stereochemical ambiguities .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C8_8H7_7BrFO+^+ with expected isotopic patterns for Br/F).

Q. What factors influence the compound’s stability under storage or reaction conditions?

  • Methodological Answer: Stability is affected by:

  • Light/Temperature: Halogenated aromatics are prone to photodegradation; store in amber vials at -20°C.
  • pH Sensitivity: The alcohol group may undergo acid-catalyzed dehydration. Conduct accelerated stability studies using HPLC to track degradation products .
  • Moisture: Use anhydrous solvents in reactions to prevent hydrolysis of intermediates.

Advanced Research Questions

Q. How do positional isomers of bromine/fluorine on the phenyl ring impact biological activity?

  • Methodological Answer: Compare analogs via structure-activity relationship (SAR) studies. lists compounds like 1-(5-Bromo-2-fluorophenyl)ethanol (Similarity Index: 0.95), where bromine position alters steric and electronic properties. Assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (e.g., AutoDock Vina) can quantify how halogen positioning affects binding affinity. For example, 3-bromo-2-fluoro substitution may enhance hydrophobic interactions in enzyme active sites compared to 4-bromo isomers .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer: Discrepancies often arise from dynamic vs. static structures:

  • Dynamic NMR: Detect conformational exchange in solution (e.g., restricted rotation of the phenyl ring) that X-ray structures may not capture.
  • DFT Calculations: Compare computed NMR chemical shifts (Gaussian09) with experimental data to validate proposed conformers.
  • Twinned Crystallography: Use SHELXL’s TWIN commands ( ) to model crystal twinning if diffraction patterns suggest pseudosymmetry .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer:

  • ADMET Prediction: Tools like SwissADME predict logP (lipophilicity) and metabolic sites. For instance, fluorination typically improves metabolic stability by blocking cytochrome P450 oxidation.
  • Docking Studies: Identify modifications (e.g., replacing -OH with a bioisostere) that retain target binding while improving solubility. notes amino alcohol derivatives with improved blood-brain barrier penetration, suggesting similar strategies for this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.